OVA Peptide(257-264) TFA

CD8+ T cell activation Costimulation requirement OT-I TCR system

OVA Peptide(257-264) TFA (sequence: SIINFEKL) is the trifluoroacetate salt form of the octameric peptide corresponding to the immunodominant H-2Kb-restricted epitope of chicken ovalbumin (OVA). As the most extensively characterized MHC class I-restricted epitope in immunology , this peptide binds with high affinity (IC50 ≈ 10 nM) to the H-2Kb molecule in C57BL/6 mice and serves as the cognate antigen for the widely used OT-I transgenic TCR system.

Molecular Formula C47H75F3N10O15
Molecular Weight 1077.2 g/mol
Cat. No. B10769270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA Peptide(257-264) TFA
Molecular FormulaC47H75F3N10O15
Molecular Weight1077.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1
InChIKeyBRUCWCULSHVYBQ-VPZPQSBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA Peptide(257-264) TFA (CAS 138831-86-4): Core Immunological Tool for MHC Class I-Restricted Antigen Presentation Studies


OVA Peptide(257-264) TFA (sequence: SIINFEKL) is the trifluoroacetate salt form of the octameric peptide corresponding to the immunodominant H-2Kb-restricted epitope of chicken ovalbumin (OVA) [1]. As the most extensively characterized MHC class I-restricted epitope in immunology , this peptide binds with high affinity (IC50 ≈ 10 nM) to the H-2Kb molecule in C57BL/6 mice [2] and serves as the cognate antigen for the widely used OT-I transgenic TCR system [3]. The peptide is routinely employed to stimulate ovalbumin-specific CD8+ cytotoxic T lymphocytes (CTLs) and to quantify epitope-specific effector responses via ELISPOT and intracellular cytokine staining [4].

Why OVA Peptide(257-264) TFA Cannot Be Substituted with Other In-Class Peptides Without Quantitative Performance Changes


Simple substitution of OVA Peptide(257-264) TFA with alternative salt forms or sequence variants introduces quantifiable alterations in functional performance that directly impact experimental reproducibility and data interpretation. Even conservative single-amino-acid substitutions at TCR contact residues (positions 1, 4, 6, and 7) can convert the full agonist SIINFEKL into partial agonists or antagonists [1], with 40% of systematically substituted variants exhibiting antagonistic activity in CTL lysis assays [2]. Alterations that produce only minor structural perturbations at the pMHC interface still decrease epitope stability and alter cell surface presentation kinetics [3]. The specific TFA salt form confers distinct solubility and handling characteristics compared to acetate or hydrochloride salts [4], and the TAP-transporter dependence of epitope presentation varies with the protein context in which the OVA(257-264) sequence is embedded . These findings demonstrate that seemingly minor chemical modifications produce measurable changes in both biophysical and functional properties, requiring procurement of precisely the specified salt form and sequence for reproducible results.

Quantitative Differentiation Evidence: OVA Peptide(257-264) TFA Versus Closest Analogs and In-Class Candidates


Costimulation Independence of Naive CD8+ CTL Activation: SIINFEKL Versus Low-Affinity Variants EIINFEKL and SIIGFEKL

The wild-type SIINFEKL peptide (OVA Peptide(257-264) TFA) activates naive OT-I CD8+ T cells to undergo full CTL proliferation and differentiation without requiring exogenous costimulatory signals. In contrast, the low-affinity variants EIINFEKL (E1) and SIIGFEKL (G4) fail to activate naive OT-I CTLs unless IL-2 and additional costimulatory signals are provided [1]. This functional dichotomy was established in vitro using purified naive OT-I CD8+ T cells stimulated with peptide-pulsed antigen-presenting cells [2].

CD8+ T cell activation Costimulation requirement OT-I TCR system

MHC Class I Binding Affinity: SIINFEKL TFA Versus SIYNFEKL TFA Variant

OVA Peptide(257-264) TFA (SIINFEKL) binds with high affinity to the H-2Kb MHC class I molecule, forming stable pMHC complexes that efficiently activate OT-I TCR transgenic T cells. The variant SIYNFEKL TFA, which incorporates a single tyrosine substitution at position 3, exhibits markedly lower affinity for the OT-I TCR compared to the wild-type SIINFEKL peptide [1]. This reduced TCR binding affinity makes SIYNFEKL TFA suitable for CD8+ T cell detection applications where lower-affinity interactions are desired [2].

MHC class I binding TCR affinity CD8+ T cell detection

Agonist Potency in CTL Activation and Thymocyte Deletion: Wild-Type SIINFEKL Versus Antagonist Variants

Systematic analysis of 64 OVA257-264 variants with substitutions at individual TCR contact residues (positions 1, 4, 6, and 7) revealed that 40% of these variants antagonize lysis by OVAp-specific CTL clones [1]. Wild-type SIINFEKL peptides (including conservative substitutions) were considerably more efficient at promoting both thymic deletion and mature T cell activation than non-conservative substitution analogs known to act as antagonists [2]. The fine specificity for double-positive thymocyte deletion and mature T cell activation was virtually identical for wild-type SIINFEKL and its conservative variants, while non-conservative substitutions produced antagonistic activity [3].

T cell activation Thymocyte deletion Peptide antagonists

TAP Transporter Dependence of Epitope Presentation: Context-Dependent Differential Presentation of OVA Peptide(257-264) TFA

The OVA Peptide(257-264) epitope exhibits differential dependence on the TAP (transporter associated with antigen processing) transporter depending on the protein context in which the epitope is embedded. When presented from the Crl-OVA fusion protein, presentation is TAP-independent; when derived from maltose-binding protein (MBP)-Crl-OVA fusion protein or native OVA, presentation is TAP-dependent . This context-dependent presentation mechanism has been experimentally demonstrated in TAP1-/- and C57BL/6 mouse systems .

Antigen presentation TAP transporter Cross-presentation

Salt Form Selection: TFA Salt Versus Acetate Salt in Peptide Handling and Bioactivity

The trifluoroacetate (TFA) salt form of OVA Peptide(257-264) offers distinct solubility and handling advantages compared to acetate salts for certain applications. TFA salt peptides generally exhibit improved solubility in aqueous and organic solvents due to the hydrophobic nature of the trifluoroacetate counterion, though TFA salts may carry higher biological toxicity than acetate salts [1]. Acetate salts are preferred for in vivo studies due to lower toxicity but may be less stable for certain peptide sequences [2]. The conversion from TFA to acetate salts requires additional processing steps (strong anion exchange resin or repeated freeze-thaw elution) that add 2-3 days to preparation time and result in 10-20% peptide mass loss [3].

Peptide salt forms Solubility Bioactivity

Recommended Research and Industrial Applications for OVA Peptide(257-264) TFA Based on Quantitative Differentiation Evidence


Naive CD8+ T Cell Activation Studies Requiring Costimulation-Independent Proliferation

For experiments requiring activation of naive OT-I CD8+ T cells without exogenous costimulatory signals, OVA Peptide(257-264) TFA (SIINFEKL) is the validated standard. Unlike low-affinity variants EIINFEKL and SIIGFEKL that require IL-2 supplementation and costimulation for activation [1], SIINFEKL induces full CTL proliferation and differentiation independently of costimulation [2]. This property enables cleaner experimental designs and more reproducible results in naive T cell priming studies.

OT-I TCR Transgenic Mouse Model Systems for Antigen-Specific T Cell Tracking

OVA Peptide(257-264) TFA is the cognate antigen for the OT-I TCR transgenic system, one of the most widely used models for tracking antigen-specific CD8+ T cell responses in vivo [1]. The high-affinity binding of SIINFEKL to H-2Kb (IC50 ≈ 10 nM) ensures robust OT-I T cell activation [2], while the availability of defined low-affinity variants (EIINFEKL, SIIGFEKL, SIYNFEKL) enables precise manipulation of TCR signal strength in the same model system [3].

Cross-Presentation and TAP Transporter Mechanism Studies

The OVA(257-264) epitope exhibits context-dependent TAP transporter requirements that are unique among MHC class I-restricted peptides. When presented from Crl-OVA fusion proteins, presentation is TAP-independent; when derived from MBP-Crl-OVA or native OVA, presentation becomes TAP-dependent [1]. This differential behavior makes OVA Peptide(257-264) TFA an essential tool for dissecting TAP-dependent versus TAP-independent cross-presentation pathways in dendritic cell biology and vaccine development research.

Quantitative ELISPOT and Intracellular Cytokine Staining Assays for CD8+ T Cell Responses

OVA Peptide(257-264) TFA is extensively validated for use in ELISPOT assays to quantify peptide epitope-specific IFN-γ releasing effector CD8+ T cells [1]. The peptide's well-characterized immunogenicity and defined TCR contacts [2] make it an ideal positive control for establishing and validating immunological assays. The TFA salt form's favorable solubility facilitates preparation of consistent peptide solutions for ex vivo stimulation protocols.

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